2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
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Overview
Description
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Plant Growth Inhibitory Activity
Research has shown that compounds related to 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one, such as (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]- 5,6-dihydro-2H-pyran-2-one, demonstrate significant plant growth inhibitory activity. This activity was notably observed against Italian ryegrass shoots and roots, with the introduction of a small electron-withdrawing atom at the 4-position of the benzene ring enhancing the activity (Ochi et al., 2021).
Crystal Structure and Molecular Conformation
Crystallographic studies of related compounds, such as allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, revealed insights into their molecular conformation. These studies provide valuable information on the spatial arrangement of atoms and their interaction, essential for understanding the properties and reactivity of such compounds (Mohandas et al., 2019).
Synthetic Applications and Spectroscopic Studies
Compounds within this chemical family have been synthesized and characterized, offering a pathway to explore their potential applications in various fields. Spectroscopic methods such as NMR and FT-IR play a crucial role in understanding their structure and properties (Thomas et al., 2018).
Annulation Reactions and Stereocontrolled Synthesis
The unique reactivity of β-fluoroalkylated α,β-unsaturated ketones, related to the compound , was utilized in annulation reactions to synthesize 4-fluoroalkylated 3,4-dihydro-2H-pyrans. These reactions demonstrate high diastereoselection, highlighting the potential for stereocontrolled synthesis in organic chemistry (Morigaki et al., 2013).
Fluorescence Studies and Photomerocyanines
Fluorescence studies on compounds like 3-(2-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran have revealed their potential as photochromic materials. The study of their kinetic and structural behavior using NMR spectroscopy can lead to applications in materials science and photophysics (Delbaere et al., 2001).
Properties
IUPAC Name |
2-(4-fluorophenyl)oxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,11H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPWPZPJKRMQMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.